molecular formula C10H12N2O3 B1604696 N-Isopropyl-4-nitrobenzamide CAS No. 38681-76-4

N-Isopropyl-4-nitrobenzamide

Cat. No. B1604696
CAS RN: 38681-76-4
M. Wt: 208.21 g/mol
InChI Key: YQLNAYKZWIVHIN-UHFFFAOYSA-N
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Description

N-Isopropyl-4-nitrobenzamide is a chemical compound with the CAS Number: 38681-76-4 . It has a molecular weight of 208.22 and its IUPAC name is N-isopropyl-4-nitrobenzamide .


Molecular Structure Analysis

The InChI code for N-Isopropyl-4-nitrobenzamide is 1S/C10H12N2O3/c1-7(2)11-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13) . The molecular formula is C10H12N2O3 .


Physical And Chemical Properties Analysis

N-Isopropyl-4-nitrobenzamide has a molecular weight of 208.22 .

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Properties

N-Isopropyl-4-nitrobenzamide has been studied for its potential antimicrobial properties. The nitro group within its structure can undergo metabolic reduction in the body, leading to the formation of reactive intermediates. These intermediates are key factors in the pharmacological activity of nitro-containing compounds, which have shown promise in combating microbial infections .

Cancer Therapy: Anti-Cancer Activity

Research has indicated that nitro-containing compounds like N-Isopropyl-4-nitrobenzamide may exhibit anti-cancer properties. The ability to interfere with cancer cell metabolism and viability makes it a compound of interest in oncological studies .

Neuropharmacology: Mood Disorders and ADHD

The pharmacological properties of phenylethylamine (PEA) derivatives, to which N-Isopropyl-4-nitrobenzamide is structurally related, have garnered attention for their potential therapeutic applications. This includes the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .

Material Science: Organic Synthesis Intermediate

In material science, N-Isopropyl-4-nitrobenzamide can serve as an intermediate in organic synthesis. Its molecular structure allows for various chemical reactions that can lead to the development of new materials or chemical compounds .

Analytical Chemistry: Chromatography Standards

Due to its purity and well-defined properties, N-Isopropyl-4-nitrobenzamide can be used as a standard in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical results .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure makes it suitable for use in enzyme inhibition studies. Researchers can use it to study the interaction between enzymes and substrates, which is crucial for understanding metabolic pathways and designing drugs .

properties

IUPAC Name

4-nitro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLNAYKZWIVHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324494
Record name N-Isopropyl-4-nitrobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-4-nitrobenzamide

CAS RN

38681-76-4
Record name N-Isopropyl-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38681-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 406849
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38681-76-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406849
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Record name N-Isopropyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

32.5 g of isopropylamine dissolved in 250 ml of acetone are added with 71 g of a 30% sodium hydroxide aqueous solution. This mixture, cooled to 0° C., is slowly added with 92.7 g of p-nitrobenzoyl chloride dissolved in 300 ml of acetone, coo ling with an ice bath to keep temperature from 0° to 5° C. Subsequently stirring is continued for 1 more hour allowing temperature to raise to 20°-30° C. Then the reaction mixture is poured into cold water. The formed precipitate is filtered, washed with water, dried and crystallized from isopropanol. 77 g of N-isopropyl-p-nitrobenzamide are obtained as a whitish solid substance with m.p. 152°-154° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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